molecular formula C27H22ClN3O3 B11994572 4-{(E)-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]methyl}phenyl (2E)-3-(2-chlorophenyl)-2-propenoate

4-{(E)-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]methyl}phenyl (2E)-3-(2-chlorophenyl)-2-propenoate

Cat. No.: B11994572
M. Wt: 471.9 g/mol
InChI Key: IZMZLEUIXQMBCK-HINSUIECSA-N
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Description

4-{(E)-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]methyl}phenyl (2E)-3-(2-chlorophenyl)-2-propenoate is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its unique structural features, which include a pyrazole ring, a phenyl group, and a chlorophenyl group. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{(E)-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]methyl}phenyl (2E)-3-(2-chlorophenyl)-2-propenoate typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The initial step involves the condensation of a hydrazine derivative with an α,β-unsaturated ketone to form the pyrazole ring.

    Introduction of the Phenyl Group: The phenyl group is introduced through a Friedel-Crafts acylation reaction.

    Formation of the Imino Group: The imino group is formed by the reaction of the pyrazole derivative with an appropriate aldehyde.

    Esterification: The final step involves the esterification of the compound with (2E)-3-(2-chlorophenyl)-2-propenoic acid under acidic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-{(E)-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]methyl}phenyl (2E)-3-(2-chlorophenyl)-2-propenoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

4-{(E)-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]methyl}phenyl (2E)-3-(2-chlorophenyl)-2-propenoate has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{(E)-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]methyl}phenyl (2E)-3-(2-chlorophenyl)-2-propenoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-{(E)-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]methyl}phenyl (2E)-3-(2-bromophenyl)-2-propenoate
  • 4-{(E)-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]methyl}phenyl (2E)-3-(2-fluorophenyl)-2-propenoate

Uniqueness

The uniqueness of 4-{(E)-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]methyl}phenyl (2E)-3-(2-chlorophenyl)-2-propenoate lies in its specific structural features, such as the presence of the chlorophenyl group, which can influence its reactivity and biological activity. This makes it distinct from other similar compounds and valuable for specific research applications.

Properties

Molecular Formula

C27H22ClN3O3

Molecular Weight

471.9 g/mol

IUPAC Name

[4-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)iminomethyl]phenyl] (E)-3-(2-chlorophenyl)prop-2-enoate

InChI

InChI=1S/C27H22ClN3O3/c1-19-26(27(33)31(30(19)2)22-9-4-3-5-10-22)29-18-20-12-15-23(16-13-20)34-25(32)17-14-21-8-6-7-11-24(21)28/h3-18H,1-2H3/b17-14+,29-18?

InChI Key

IZMZLEUIXQMBCK-HINSUIECSA-N

Isomeric SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=CC3=CC=C(C=C3)OC(=O)/C=C/C4=CC=CC=C4Cl

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=CC3=CC=C(C=C3)OC(=O)C=CC4=CC=CC=C4Cl

Origin of Product

United States

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